Cas no 90817-33-7 (1,3-Benzenediol,5-(aminomethyl)-)
1,3-Benzenediol,5-(aminomethyl)- Chemical and Physical Properties
Names and Identifiers
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- 1,3-Benzenediol,5-(aminomethyl)-
- 3,5-Dihydroxybenzylamine
- 5-(aminomethyl)benzene-1,3-diol
- 3,5-Dihydroxy-benzylamin
- 5-(Aminomethyl)-1,3-benzenediol (ACI)
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- Inchi: 1S/C7H9NO2/c8-4-5-1-6(9)3-7(10)2-5/h1-3,9-10H,4,8H2
- InChI Key: AZQGXRRASGSLAD-UHFFFAOYSA-N
- SMILES: OC1C=C(CN)C=C(O)C=1
Computed Properties
- Exact Mass: 139.06300
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 97.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 5
- XLogP3: 0.1
Experimental Properties
- PSA: 66.48000
- LogP: 1.25680
1,3-Benzenediol,5-(aminomethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7052182-0.05g |
5-(aminomethyl)benzene-1,3-diol |
90817-33-7 | 0.05g |
$768.0 | 2023-05-30 | ||
| Enamine | EN300-7052182-0.1g |
5-(aminomethyl)benzene-1,3-diol |
90817-33-7 | 0.1g |
$804.0 | 2023-05-30 | ||
| Enamine | EN300-7052182-0.25g |
5-(aminomethyl)benzene-1,3-diol |
90817-33-7 | 0.25g |
$840.0 | 2023-05-30 | ||
| Enamine | EN300-7052182-0.5g |
5-(aminomethyl)benzene-1,3-diol |
90817-33-7 | 0.5g |
$877.0 | 2023-05-30 | ||
| Enamine | EN300-7052182-1.0g |
5-(aminomethyl)benzene-1,3-diol |
90817-33-7 | 1g |
$914.0 | 2023-05-30 | ||
| Enamine | EN300-7052182-2.5g |
5-(aminomethyl)benzene-1,3-diol |
90817-33-7 | 2.5g |
$1791.0 | 2023-05-30 | ||
| Enamine | EN300-7052182-5.0g |
5-(aminomethyl)benzene-1,3-diol |
90817-33-7 | 5g |
$2650.0 | 2023-05-30 | ||
| Enamine | EN300-7052182-10.0g |
5-(aminomethyl)benzene-1,3-diol |
90817-33-7 | 10g |
$3929.0 | 2023-05-30 |
1,3-Benzenediol,5-(aminomethyl)- Related Literature
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
Additional information on 1,3-Benzenediol,5-(aminomethyl)-
1,3-Benzenediol,5-(aminomethyl)-: A Comprehensive Overview
The compound with CAS No. 90817-33-7, commonly referred to as 1,3-benzenediol,5-(aminomethyl)-, is a versatile organic molecule that has garnered significant attention in various scientific and industrial applications. This compound is characterized by its benzenediol backbone with an aminomethyl substituent at the 5-position. Its unique structure endows it with a range of chemical properties that make it valuable in fields such as material science, pharmaceuticals, and catalysis.
Recent advancements in synthetic chemistry have enabled the efficient production of 1,3-benzenediol,5-(aminomethyl)- through innovative methodologies. One notable approach involves the use of transition metal catalysts to facilitate the coupling reactions necessary for its synthesis. These methods not only enhance the yield but also minimize the environmental footprint compared to traditional techniques. The ability to synthesize this compound in large quantities has opened new avenues for its application in diverse industries.
In the realm of materials science, 1,3-benzenediol,5-(aminomethyl)- has been explored as a precursor for advanced materials such as conductive polymers and high-performance composites. Its ability to form stable cross-links and its excellent thermal stability make it an ideal candidate for these applications. Researchers have demonstrated that incorporating this compound into polymer matrices can significantly improve mechanical properties and electrical conductivity.
The pharmaceutical industry has also benefited from the unique properties of 1,3-benzenediol,5-(aminomethyl)-. Recent studies have highlighted its potential as a building block for drug delivery systems and bioactive molecules. Its amine functionality allows for easy modification and functionalization, enabling the creation of targeted drug carriers with enhanced bioavailability. Additionally, its role in enzyme inhibition studies has provided insights into its potential therapeutic applications.
Another promising area of research involves the use of 1,3-benzenediol,5-(aminomethyl)- in catalytic processes. Its ability to act as a ligand in metal complexes has been leveraged to develop highly efficient catalysts for organic transformations. For instance, recent findings suggest that this compound can significantly enhance the selectivity and activity of catalysts used in hydrogenation reactions and other industrial processes.
The environmental impact of 1,3-benzenediol,5-(aminomethyl)- has also been a topic of interest. Studies have shown that it exhibits low toxicity and biodegradability under specific conditions, making it a safer alternative to traditional chemicals in certain applications. This aligns with the growing global emphasis on sustainable chemistry practices.
In conclusion, 1,3-benzenediol,5-(aminomethyl)- (CAS No. 90817-33-7) is a multifaceted compound with immense potential across various domains. Its unique chemical structure and versatile properties continue to drive innovative research and development efforts. As advancements in synthesis and application continue to unfold, this compound is poised to play an increasingly important role in shaping future technologies and industries.
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